3-(Azidomethyl)phenol is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group, which is further connected to a phenolic ring. This compound has the molecular formula C₇H₈N₄O and is notable for its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The azido group is particularly significant due to its reactivity, making 3-(Azidomethyl)phenol a valuable precursor in click chemistry and bioorthogonal reactions.
There is no scientific literature available on the mechanism of action of 3-(Azidomethyl)phenol.
3-(Azidomethyl)phenol exhibits biological activity primarily due to its ability to interact with various biomolecules. Phenolic compounds are known to influence cellular functions by altering ion permeability in phospholipid bilayers, which can affect cell signaling and metabolism. Additionally, the azido group allows for selective labeling of biomolecules in bioorthogonal chemistry, facilitating studies in cellular imaging and tracking .
The synthesis of 3-(Azidomethyl)phenol typically involves a nucleophilic substitution reaction where a halomethylphenol (such as 3-(Chloromethyl)phenol) reacts with sodium azide in a polar aprotic solvent like dimethylformamide at elevated temperatures. The general reaction can be represented as follows:
This method yields 3-(Azidomethyl)phenol efficiently and is scalable for industrial applications. Safety measures are essential due to the explosive nature of azides during synthesis .
3-(Azidomethyl)phenol has diverse applications across several fields:
Studies on the interactions of 3-(Azidomethyl)phenol with various enzymes and proteins indicate that its phenolic structure allows it to form hydrogen bonds and π-π interactions with biomolecules. These interactions can modulate biochemical pathways, influencing processes such as enzyme activity and receptor binding. The unique reactivity of the azido group further enhances its utility in selective labeling techniques used in biochemical assays .
Several compounds share structural similarities with 3-(Azidomethyl)phenol, each possessing unique properties:
| Compound | Functional Group | Unique Characteristics |
|---|---|---|
| 3-(Chloromethyl)phenol | Chlorine | Similar structure; used in different substitution reactions. |
| 3-(Bromomethyl)phenol | Bromine | Offers different reactivity patterns compared to the azido group. |
| 3-(Hydroxymethyl)phenol | Hydroxyl | More polar; involved in hydrogen bonding but lacks azido reactivity. |
| 4-(Azidomethyl)phenol | Azido | Similar azido functionality but differs in position on the ring. |
Uniqueness: The presence of the azido group in 3-(Azidomethyl)phenol imparts distinct reactivity, particularly advantageous for applications requiring specific and efficient chemical transformations, such as click chemistry. This makes it a valuable compound for researchers seeking innovative solutions in synthetic organic chemistry and biochemistry .
3-(Azidomethyl)phenol represents an organic compound characterized by the presence of both a phenolic hydroxyl group and an azide functional group attached to a benzene ring through a methylene linker . The compound possesses the molecular formula C₇H₇N₃O with a molecular weight of 149.15 g/mol . The International Union of Pure and Applied Chemistry name for this compound is 3-(azidomethyl)phenol, with the Chemical Abstracts Service registry number 1007587-60-1 .
The structural configuration consists of a benzene ring substituted at the meta position with a hydroxyl group and an azidomethyl group . The azido group (-N₃) is attached to a methyl group, which is further connected to the phenol ring at the third carbon position relative to the hydroxyl group . The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=CC(=C1)O)CN=[N+]=[N-], indicating the linear azide group arrangement .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| Chemical Abstracts Service Number | 1007587-60-1 |
| International Chemical Identifier | InChI=1S/C7H7N3O/c8-10-9-5-6-2-1-3-7(11)4-6/h1-4,11H,5H2 |
| International Chemical Identifier Key | GNSOPDGCCPNWRU-UHFFFAOYSA-N |
The molecular geometry of 3-(azidomethyl)phenol is influenced by the planar aromatic ring system and the linear azide group configuration [9]. The phenolic portion maintains typical aromatic bond angles, with carbon-carbon-carbon angles ranging from 118° to 122° within the benzene ring [10]. The carbon-oxygen-hydrogen bond angle in the phenolic group measures approximately 113-115°, consistent with other phenol derivatives [10].
The azide group exhibits a characteristic linear geometry with nitrogen-nitrogen-nitrogen bond angles approaching 170-180° [12] [23]. This near-linear arrangement is crucial for the azide group's electronic properties and reactivity patterns [12]. The orientation of the azide group relative to the aromatic ring is defined by torsion angles, with computational studies on similar compounds showing C-C-C-N torsion angles typically ranging from 60° to 120° depending on steric and electronic factors [9].
The carbon-methylene-azide bond angle measures approximately 110-115°, reflecting tetrahedral geometry around the methylene carbon [9]. The methylene bridge provides conformational flexibility, allowing rotation around the carbon-carbon bond connecting the aromatic ring to the azide-bearing carbon [9].
| Bond/Angle Type | Typical Value | Reference System |
|---|---|---|
| Aromatic C-C-C Angle | 118-122° | Benzene derivatives |
| Phenol C-O-H Angle | 113-115° | Phenol compounds |
| C-CH₂-N₃ Angle | 110-115° | Alkyl-azide systems |
| N-N-N Angle (azide) | 170-180° | Linear azide group |
The electronic structure of 3-(azidomethyl)phenol is characterized by the interaction between the electron-donating phenolic group and the electron-withdrawing azide functionality [18]. The azide group acts as an inductively withdrawing substituent with a Hammett parameter σF value of 0.38, indicating significant electron withdrawal through the σ-framework [18]. However, the resonance parameter σR measures only 0.02, demonstrating negligible resonance contribution to the aromatic system [18].
The molecular orbitals of the azide group feature delocalized π-systems involving the nitrogen atoms [11]. The highest occupied molecular orbital and lowest unoccupied molecular orbital of phenyl azide derivatives show extensive π contribution from both the aromatic ring and the azide moiety [11]. The π molecular orbitals exhibit characteristics of phenyl ring-π systems as well as delocalized nitrogen-phenyl ring-π interactions [11].
Computational studies reveal that the electronic excitations involve molecular orbitals with significant azide character, particularly in the lowest unoccupied molecular orbital regions [11]. The azide group's electronic structure is dominated by the linear N-N-N arrangement, which creates unique orbital symmetry properties distinct from other nitrogen-containing functional groups [27].
The estimated highest occupied molecular orbital-lowest unoccupied molecular orbital gap for 3-(azidomethyl)phenol ranges from 4-6 eV based on similar aromatic azide compounds [22]. This energy gap influences the compound's photochemical properties and reactivity patterns in various chemical transformations [22].
The conformational flexibility of 3-(azidomethyl)phenol primarily arises from rotation around the carbon-carbon bond connecting the aromatic ring to the methylene group bearing the azide [9]. This rotation allows for multiple conformational states with different spatial arrangements of the azide group relative to the phenolic ring [9].
Crystallographic studies of related azide compounds demonstrate that the orientation of azide groups is significantly influenced by intermolecular forces, particularly hydrogen bonding and van der Waals interactions [9]. In 3-(azidomethyl)phenol, intramolecular interactions between the phenolic hydroxyl group and the azide nitrogen atoms may stabilize certain conformational arrangements [9].
The phenolic hydroxyl group can participate in hydrogen bonding, which affects the overall molecular conformation [9]. The relative positioning of the hydroxyl and azide groups creates opportunities for both intramolecular and intermolecular hydrogen bonding networks [9]. Computational analysis suggests that conformational preferences depend on the balance between steric repulsion and attractive interactions [9].
Theoretical calculations indicate that the azide group's orientation is defined by specific torsion angles, with deviations from experimental values often attributed to crystal packing effects in solid-state structures versus isolated molecule calculations [9]. The flexibility around the methylene linker provides multiple low-energy conformational states accessible at room temperature [9].
The resonance structures of 3-(azidomethyl)phenol involve both the phenolic and azide components of the molecule [16] [19]. The phenolic portion exhibits classical phenol resonance, where the hydroxyl group donates electron density into the aromatic π-system through resonance [16]. This electron donation creates partial negative charges at the ortho and para positions of the benzene ring [16].
The azide group contributes minimal resonance stabilization to the aromatic system, as evidenced by the low σR value of 0.02 [18]. However, the azide group itself exhibits internal resonance involving the three nitrogen atoms [23]. The linear azide arrangement allows for electron delocalization across the N-N-N unit, with resonance structures showing alternating single and double bond character [23].
The interaction between the phenolic and azide portions through the methylene bridge creates a complex electronic distribution pattern [18]. The phenolic group's electron-donating character contrasts with the azide group's electron-withdrawing inductive effect, resulting in a polarized molecular structure [18]. This electronic asymmetry influences the compound's reactivity and physical properties [18].
The overall electron distribution in 3-(azidomethyl)phenol reflects the competing electronic effects of the two functional groups [18]. The aromatic ring maintains high electron density due to phenolic resonance donation, while the azide terminus exhibits electron deficiency characteristic of this functional group [18].
3-(Azidomethyl)phenol represents one of three possible positional isomers based on the relative placement of the hydroxyl and azidomethyl substituents on the benzene ring [28]. The meta-substitution pattern (3-position) distinguishes this compound from its ortho (2-position) and para (4-position) isomers [28]. Each positional isomer exhibits distinct electronic and physical properties due to the different spatial relationships between the functional groups [28].
The ortho isomer (2-(azidomethyl)phenol) would potentially exhibit stronger intramolecular interactions between the hydroxyl and azide groups due to their proximity [28]. The para isomer (4-(azidomethyl)phenol) would show different resonance interactions, as the hydroxyl group's electron donation would directly affect the position bearing the azidomethyl substituent [28].
Structural isomerism also encompasses the possibility of different connectivity patterns within the azide group itself, though the linear N-N-N arrangement represents the most stable configuration [17]. Alternative azide conformations, such as bent or cyclic arrangements, are generally unstable and rapidly rearrange to the linear form [17].
The conformational isomerism around the methylene bridge provides additional complexity to the isomeric landscape [9]. Different rotational conformers can be considered as conformational isomers, each with slightly different energies and spatial arrangements [9]. These conformational states are typically in rapid equilibrium at room temperature due to the relatively low barrier to rotation around single bonds [9].
3-(Azidomethyl)phenol exists as a solid at room temperature and standard atmospheric pressure . The compound typically appears as a white to off-white crystalline solid, consistent with the appearance characteristics observed in related azidophenol derivatives . This physical state is characteristic of phenolic compounds containing substituents that increase intermolecular interactions through hydrogen bonding and van der Waals forces [3] [4].
The crystalline nature of 3-(Azidomethyl)phenol can be attributed to the presence of both the phenolic hydroxyl group and the azide functionality, which contribute to ordered molecular packing in the solid state . Similar to other phenolic compounds, the hydroxyl group facilitates intermolecular hydrogen bonding, while the azide group contributes additional dipole-dipole interactions [3] [5].
The solubility characteristics of 3-(Azidomethyl)phenol are governed by the dual nature of its molecular structure, containing both hydrophilic and hydrophobic components . The phenolic hydroxyl group contributes to hydrogen bonding capabilities, while the aromatic ring system and azide functionality influence solubility patterns in different solvent systems.
Water Solubility: 3-(Azidomethyl)phenol exhibits limited solubility in water, consistent with the general behavior of substituted phenolic compounds [3]. The hydroxyl group enables some degree of hydrogen bonding with water molecules, but the hydrophobic aromatic ring system and the azide substituent limit overall aqueous solubility [4].
Organic Solvent Solubility: The compound demonstrates good solubility in polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide . This solubility pattern is frequently utilized in synthetic applications, where these solvents serve as reaction media for nucleophilic substitution reactions involving azide compounds .
Alcohol Solubility: Based on the structural characteristics and the behavior of related phenolic compounds, 3-(Azidomethyl)phenol is expected to show moderate solubility in alcohols such as methanol and ethanol, where hydrogen bonding between the phenolic hydroxyl group and alcohol molecules facilitates dissolution [3] [4].
Specific melting and boiling point data for 3-(Azidomethyl)phenol are not currently available in the published literature . However, comparative analysis with structurally related compounds provides insights into expected thermal behavior patterns.
Phenol exhibits a density of approximately 1.07 g/cm³ at 20°C, while 3-methylphenol shows a density of 1.03 g/cm³ [7]. The molecular weight of 3-(Azidomethyl)phenol (149.15 g/mol) is significantly higher than both phenol (94.11 g/mol) and 3-methylphenol (108.14 g/mol) , suggesting that the density would be correspondingly higher due to the increased mass per unit volume contributed by the azide group.
The azide functional group contains three nitrogen atoms in a linear arrangement, contributing substantial mass while maintaining a relatively compact molecular geometry [9]. This structural feature typically results in increased density compared to hydrocarbon-substituted analogs.
Specific refractive index measurements for 3-(Azidomethyl)phenol are not available in the current literature . However, the optical properties can be assessed based on the structural components and electronic characteristics of the molecule.
The refractive index of organic compounds is influenced by molecular polarizability, electron density distribution, and the presence of chromophoric groups [10] [11]. The phenolic aromatic system contributes significantly to the overall polarizability through its delocalized π-electron system [3]. The azide group, with its linear nitrogen arrangement and electronic structure, adds additional polarizability contributions [5] [9].